

Application Note: Mass Spectrometric Identification of N-((3S)-2-oxooxolan-3-yl)decanamide

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Compound of Interest

Compound Name: N-((3S)-2-oxooxolan-3-yl)decanamide

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Abstract

This application note provides a detailed protocol for the identification and characterization of **N-((3S)-2-oxooxolan-3-yl)decanamide**, a member of the N-acyl-homoserine lactone (AHL) family, using liquid chromatography-mass spectrometry (LC-MS). AHLs are crucial signaling molecules in bacterial quorum sensing, making their detection and characterization essential for research in microbiology, infectious diseases, and drug development. This document outlines the sample preparation, LC-MS/MS analysis, and data interpretation for the unambiguous identification of this compound.

Introduction

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules produced by many Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. The specificity of this signaling is determined by the length and modification of the N-acyl side chain. **N-((3S)-2-oxooxolan-3-yl)decanamide** (C10-HSL) is an AHL with a 10-carbon acyl chain. Accurate identification and quantification of specific AHLs are critical for understanding bacterial communication and for the development of novel antimicrobial strategies that disrupt quorum sensing.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the analysis of AHLs.[1][2] This application note details the use of electrospray ionization (ESI) mass spectrometry for the characterization of **N-((3S)-2-oxooxolan-3-yl)decanamide**.

Experimental Protocols

Sample Preparation: Extraction of AHLs from Bacterial Supernatant

This protocol is adapted from methods developed for the extraction of AHLs from bacterial cultures.[2]

- Cell Culture: Grow the bacterial strain of interest in appropriate liquid media to the desired cell density.
- Centrifugation: Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully transfer the cell-free supernatant to a clean tube.
- Solvent Extraction:
 - Acidify the supernatant to pH 3.0 with 1 M HCl.
 - Add an equal volume of ethyl acetate to the supernatant.
 - Vortex vigorously for 1 minute and then centrifuge at 5,000 x g for 10 minutes to separate the phases.
 - Carefully collect the upper organic layer (ethyl acetate).
 - Repeat the extraction of the aqueous layer with another volume of ethyl acetate.
- Drying: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of methanol or an appropriate solvent compatible with the LC-MS mobile phase.

- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following is a general protocol for the LC-MS/MS analysis of **N-((3S)-2-oxooxolan-3-yl)decanamide**. Optimization may be required depending on the specific instrumentation used.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[\[1\]](#)[\[3\]](#)
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm particle size) is commonly used for the separation of AHLs.
- Mobile Phase:
 - Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
 - Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
- Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, increasing to a high percentage over several minutes to elute the analyte.
- Flow Rate: A flow rate of 0.2-0.4 mL/min is typical for a 2.1 mm ID column.
- Injection Volume: 5-10 µL.
- Mass Spectrometry Mode: Positive ion electrospray ionization (ESI+).
- MS/MS Analysis: For targeted identification, use Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer or targeted MS/MS on a high-resolution instrument.

Data Presentation and Interpretation

The primary identification of **N-((3S)-2-oxooxolan-3-yl)decanamide** is based on its molecular weight and characteristic fragmentation pattern. The molecular formula of **N-((3S)-2-oxooxolan-3-yl)decanamide** is C₁₄H₂₅NO₃, and its monoisotopic mass is 255.1834 g/mol .

Expected Mass Spectra

In positive ion ESI, the molecule will be observed as the protonated molecule [M+H]⁺. The fragmentation of this precursor ion in the collision cell of the mass spectrometer will yield characteristic product ions. A hallmark of AHL fragmentation is the production of a common ion corresponding to the homoserine lactone moiety.

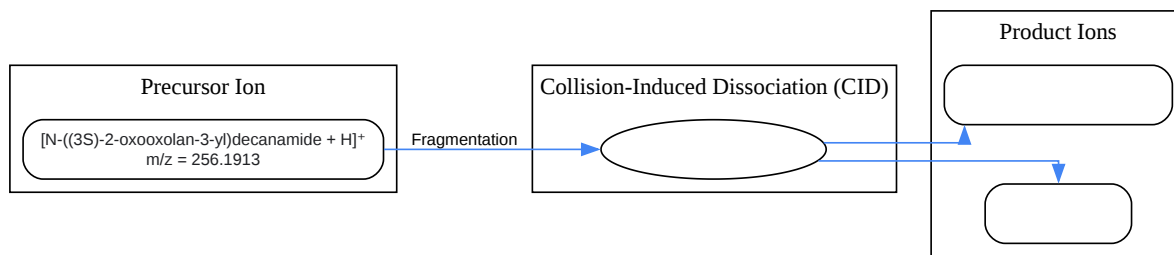
Table 1: Expected m/z values for **N-((3S)-2-oxooxolan-3-yl)decanamide**

Ion Species	Description	Calculated m/z
[M+H] ⁺	Protonated parent molecule	256.1913
[M+Na] ⁺	Sodium adduct	278.1732
Fragment Ion	Homoserine lactone moiety	102.0550

Note: The observation of the sodium adduct can further confirm the molecular weight of the analyte.

Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated **N-((3S)-2-oxooxolan-3-yl)decanamide** primarily results in the cleavage of the amide bond, leading to the formation of the stable homoserine lactone ring fragment.

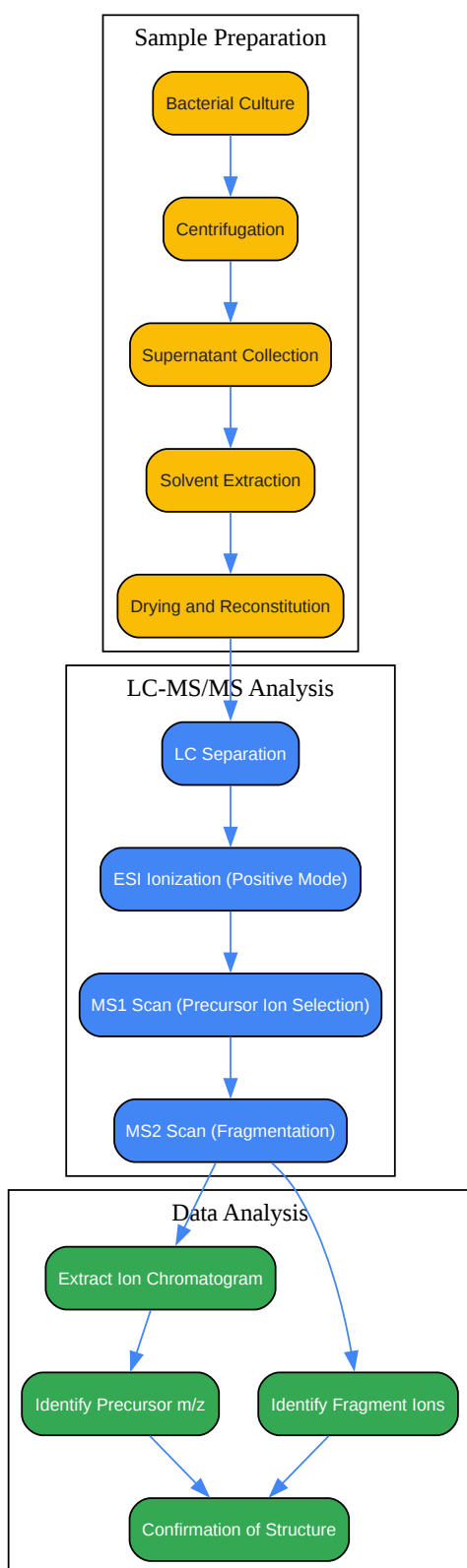


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Caption: Fragmentation of protonated **N-((3S)-2-oxooxolan-3-yl)decanamide**.

Experimental Workflow

The overall workflow for the identification of **N-((3S)-2-oxooxolan-3-yl)decanamide** is summarized in the following diagram.



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Caption: Workflow for the identification of **N-((3S)-2-oxooxolan-3-yl)decanamide**.

Conclusion

The protocol described in this application note provides a robust and reliable method for the identification of **N-((3S)-2-oxooxolan-3-yl)decanamide** using LC-MS/MS. The characteristic fragmentation pattern, particularly the presence of the m/z 102.0550 ion, serves as a diagnostic marker for the homoserine lactone moiety, enabling confident identification of this and other AHLs. This methodology is a valuable tool for researchers studying bacterial quorum sensing and for the development of quorum sensing inhibitors.

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